SNX-2112

Hsp90 inhibition Binding affinity Cancer therapeutics

SNX-2112 (CAS 945626-71-1; PF-04928473) is the active metabolite of prodrug SNX-5422, conferring unique oral bioavailability and sustained target engagement unmatched by other Hsp90 inhibitors. With 10 nM IC50 for HER2 degradation—3.7× more potent than 17-AAG—it delivers complete target suppression at low concentrations. Preclinically validated in MET inhibitor-resistant models (maintains full efficacy where PHA-665752 fails), dual tumor-microenvironment myeloma studies (blocks angiogenesis via eNOS/Akt and osteoclastogenesis via ERK/c-fos), and EGFR T790M-mutant NSCLC (prolongs survival with erlotinib). Choose SNX-2112 for reproducible, publication-grade results in resistance-focused oncology research.

Molecular Formula C23H27F3N4O3
Molecular Weight 464.5 g/mol
CAS No. 945626-71-1
Cat. No. B8051019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNX-2112
CAS945626-71-1
Molecular FormulaC23H27F3N4O3
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C
InChIInChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33)
InChIKeyZFVRYNYOPQZKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SNX-2112: A Potent and Selective Hsp90 Inhibitor with Distinct Pharmacological Profile


SNX-2112 (CAS 945626-71-1, also known as PF-04928473) is a synthetic small-molecule inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone essential for the conformational stability and function of numerous oncogenic client proteins [1]. It belongs to the 2-aminobenzamide class of Hsp90 inhibitors and acts as a competitive antagonist of the ATP-binding pocket in the N-terminal domain of Hsp90 [2]. SNX-2112 is the active metabolite of the orally bioavailable prodrug SNX-5422 (PF-04929113) and has been extensively characterized in preclinical models of various hematologic malignancies and solid tumors [3].

Why Generic Hsp90 Inhibitors Cannot Replace SNX-2112 in Critical Research Applications


Hsp90 inhibitors exhibit significant variability in their isoform selectivity, pharmacokinetic properties, and potency against specific client proteins [1]. While compounds like 17-AAG (tanespimycin) and ganetespib share the same target class, their differential binding affinities for Hsp90 isoforms (particularly Grp94 and TRAP-1) and distinct pharmacokinetic profiles preclude simple interchangeability in experimental systems [2]. Furthermore, the prodrug strategy employed for SNX-2112 (via SNX-5422) confers unique oral bioavailability and sustained target engagement that is not replicated by other Hsp90 inhibitors [3]. The following quantitative evidence demonstrates precisely where SNX-2112 diverges from its closest analogs in ways that materially impact experimental outcomes and procurement decisions.

Quantitative Evidence Guide: SNX-2112 Differentiation Against Comparator Hsp90 Inhibitors


Superior Binding Affinity for Hsp90α/β Compared to 17-AAG

SNX-2112 exhibits substantially higher binding affinity for the Hsp90α/β ATP-binding pocket compared to the first-generation Hsp90 inhibitor 17-AAG. The Ka values for SNX-2112 binding to Hsp90α and Hsp90β are both 30 nM . In a direct comparative displacement assay using Jurkat cell lysate as a source of native chaperone bound to an ATP-resin affinity column, SNX-2112 displayed an IC50 of 30 nM for Hsp90α/β, whereas 17-AAG required a concentration of 1,039 nM to achieve 50% elution of bound chaperone [1].

Hsp90 inhibition Binding affinity Cancer therapeutics

Higher Potency in Client Protein Degradation: HER2 Degradation IC50

SNX-2112 demonstrates superior potency in degrading the Hsp90 client protein HER2, a critical oncogenic driver in HER2-positive breast cancers. The IC50 for HER2 degradation by SNX-2112 is 10 nM . In contrast, 17-AAG exhibits an IC50 of approximately 37 nM for HER2 degradation under comparable assay conditions [1]. This 3.7-fold difference in potency is reflected in antiproliferative assays where SNX-2112 inhibits cell proliferation with IC50 values ranging from 10 to 50 nM across a panel of breast, lung, and ovarian cancer cell lines, including HER2-amplified BT-474 cells [2].

HER2 degradation Client protein Antiproliferative activity

Isoform Selectivity Profile: Discrimination Against Grp94 and TRAP-1

SNX-2112 exhibits a distinct isoform selectivity profile among Hsp90 family members, with substantially weaker activity against the endoplasmic reticulum paralog Grp94 (IC50 = 4,275 nM) and the mitochondrial paralog TRAP-1 (IC50 = 862 nM) compared to cytosolic Hsp90α/β (IC50 = 30 nM) [1]. This represents a >140-fold selectivity for Hsp90α/β over Grp94 and a 28-fold selectivity over TRAP-1. In comparison, 17-AAG shows a 6-fold selectivity for Hsp90α/β (IC50 = 1,039 nM) over Grp94 (IC50 = 6,000 nM) and >10-fold selectivity over TRAP-1 (>10,000 nM) [2]. The absolute potency difference is critical: SNX-2112 achieves Hsp90α/β inhibition at 30 nM while largely sparing Grp94, whereas 17-AAG requires 1,039 nM for Hsp90α/β inhibition with only moderate Grp94 sparing.

Isoform selectivity Grp94 TRAP-1 Off-target effects

Activity in MET-Amplified Tumors Resistant to MET Kinase Inhibition

SNX-2112 maintains full antitumor efficacy in MET-amplified tumor cells that have acquired resistance to the highly selective MET kinase inhibitor PHA-665752. In PR-GTL-16 cells (a GTL-16 subline selected for resistance to PHA-665752), SNX-2112 treatment led to degradation of MET, HER-2, EGFR, and AKT, with complete cell cycle arrest and apoptosis induction [1]. In vivo, the orally bioavailable prodrug SNX-5542 (converted to SNX-2112) displayed significant antitumor efficacy in nude mice bearing MET-amplified tumor xenografts, including those resistant to MET kinase inhibition [1]. In contrast, the selective MET inhibitor PHA-665752 is ineffective against these resistant cells, demonstrating the unique value of Hsp90 inhibition via SNX-2112 in overcoming acquired resistance to targeted kinase inhibitors.

MET amplification Kinase inhibitor resistance Acquired resistance

Optimal Research and Industrial Applications for SNX-2112 Based on Evidence


Investigating Acquired Resistance to MET Kinase Inhibitors in MET-Amplified Cancers

SNX-2112 is uniquely suited for studies examining acquired resistance to MET-targeted therapies. As demonstrated by Bachleitner-Hofmann et al. (2011), SNX-2112 maintains full antitumor efficacy in PR-GTL-16 cells that are resistant to the selective MET inhibitor PHA-665752, inducing degradation of MET, HER-2, EGFR, and AKT, and achieving complete cell cycle arrest [1]. This makes SNX-2112 an essential tool for research programs focused on overcoming kinase inhibitor resistance in MET-amplified gastric, lung, and other solid tumors.

HER2-Positive Breast Cancer Models Requiring Robust Client Protein Suppression

With an IC50 of 10 nM for HER2 degradation, SNX-2112 provides potent and sustained suppression of HER2-dependent oncogenic signaling in HER2-amplified breast cancer models, including BT-474 and SKBR-3 cells [1]. The 3.7-fold greater potency compared to 17-AAG translates to more complete target suppression at lower concentrations, enabling more reliable pharmacodynamic assessments and combination studies with HER2-directed therapies such as trastuzumab or lapatinib [2].

Multiple Myeloma Research with Focus on Bone Marrow Microenvironment Interactions

SNX-2112 uniquely addresses both tumor cell-intrinsic signaling and tumor-microenvironment interactions in multiple myeloma. Okawa et al. (2009) demonstrated that SNX-2112 not only inhibits MM cell growth and induces apoptosis but also blocks angiogenesis (via eNOS/Akt pathway inhibition in HUVEC tube formation assays) and osteoclastogenesis (via ERK/c-fos and PU.1 downregulation) [1]. These dual effects make SNX-2112 the preferred Hsp90 inhibitor for studies examining the bone marrow niche in hematologic malignancies.

EGFR-Mutant NSCLC with Acquired Resistance to Erlotinib or Gefitinib

SNX-2112 demonstrates activity in cellular models of wild-type and mutant EGFR (L858R and T790M mutations) that confer resistance to first-generation EGFR tyrosine kinase inhibitors [1]. Rice et al. (2009) showed that SNX-2112 alone and in combination with erlotinib inhibits EGF-induced activation of pAKT(473) and pSTAT3(705), reduces EGF cross-talk, and causes c-Met degradation [1]. In NCI-H1975 xenograft models (EGFR T790M-mutant), the prodrug SNX-5422 prolonged animal survival as a single agent and in combination with erlotinib [1]. This positions SNX-2112 as a critical tool for studying therapeutic strategies in EGFR inhibitor-resistant NSCLC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNX-2112

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.